molecular formula C20H19F3N2O3 B1193592 SGC-GAK-1N

SGC-GAK-1N

Cat. No. B1193592
M. Wt: 392.38
InChI Key: PVTQCCFMFWASHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SGC-GAK-1N is a negative control for SGC-GAK-1.

Scientific Research Applications

SGC-GAK-1N as a Chemical Probe for GAK Inhibition

SGC-GAK-1N is identified as a structurally related negative control to SGC-GAK-1, a potent and selective inhibitor of cyclin G-associated kinase (GAK). The differentiation between SGC-GAK-1 and its negative control SGC-GAK-1N provides a critical tool for investigating the cellular biology of GAK. This distinction helps in the precise study of GAK's role within cellular functions, allowing researchers to better understand its mechanisms and potential therapeutic targets. The development of SGC-GAK-1N alongside SGC-GAK-1 enables a more nuanced exploration of GAK's cellular biology by providing a means to validate the specificity of GAK inhibition effects observed during experiments (Asquith et al., 2019).

Improving Metabolic Stability for in Vivo Studies

A significant research direction involves enhancing the metabolic stability of chemical probes like SGC-GAK-1 to increase their utility in in vivo studies. Rapid metabolism in liver microsomes, primarily through cytochrome P450-mediated oxidation, can limit the application of such probes in living organisms. Research efforts focus on chemical modifications to improve metabolic stability while retaining the potency against GAK. These modifications aim to develop an effective in vivo chemical probe for GAK, which is crucial for exploring the kinase's physiological and pathological roles in animal models. The development of metabolically stable GAK inhibitors underscores the importance of balancing enzymatic potency with pharmacokinetic properties to facilitate the study of GAK function in more complex biological contexts (Asquith et al., 2019).

properties

Product Name

SGC-GAK-1N

Molecular Formula

C20H19F3N2O3

Molecular Weight

392.38

IUPAC Name

N-Methyl-6-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine

InChI

InChI=1S/C20H19F3N2O3/c1-25(13-10-17(26-2)19(28-4)18(11-13)27-3)16-7-8-24-15-6-5-12(9-14(15)16)20(21,22)23/h5-11H,1-4H3

InChI Key

PVTQCCFMFWASHK-UHFFFAOYSA-N

SMILES

COC1=C(OC)C(OC)=CC(N(C)C2=CC=NC3=CC=C(C(F)(F)F)C=C23)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SGCGAK1N;  SGC GAK 1N;  SGC-GAK-1N;  SGCGAK-1N;  SGC-GAK1N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.